molecular formula C36H45N5O8S B13386925 Dihydroergocristinmethansulfonat

Dihydroergocristinmethansulfonat

Cat. No.: B13386925
M. Wt: 707.8 g/mol
InChI Key: SPXACGZWWVIDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydroergocristinmethansulfonat (CAS 24730-10-7), also known as dihydroergocristine mesilate, is a semi-synthetic ergot alkaloid derivative. It belongs to the class of dihydroergopeptines, characterized by a hydrogenated ergoline backbone coupled with a methanesulfonate (mesilate) counterion. This modification enhances solubility and stability compared to the free base form. The compound is primarily utilized in pharmaceutical formulations for its vasodilatory and neuroprotective properties, particularly in managing cerebrovascular disorders and migraine prophylaxis .

Properties

IUPAC Name

N-(7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H41N5O5.CH4O3S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-5(2,3)4/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXACGZWWVIDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45N5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

707.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydroergocristinmethansulfonat typically involves the hydrogenation of ergot alkaloids to produce dihydroergocristine, followed by the reaction with methanesulfonic acid to form the methanesulfonate salt. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the stability and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale hydrogenation reactors and precise control of reaction parameters. The process is designed to maximize yield and minimize impurities, ensuring that the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

Dihydroergocristinmethansulfonat undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

Dihydroergocristinmethansulfonat has several scientific research applications:

Mechanism of Action

The mechanism of action of dihydroergocristinmethansulfonat involves its interaction with various neurotransmitter receptors. It acts as a noncompetitive antagonist at serotonin receptors and exhibits partial agonist/antagonist activity at dopaminergic and adrenergic receptors. Additionally, it inhibits γ-secretase, which is involved in the pathogenesis of Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydroergotamine Tartrate (CAS 5989-77-5)

Dihydroergotamine tartrate shares structural similarities with dihydroergocristinmethansulfonat, including the hydrogenated ergoline core. However, key differences arise in their peptidic side chains and counterions:

  • Structural Differences :
    • This compound contains a methanesulfonate group, while dihydroergotamine tartrate uses a tartrate (dianion of tartaric acid) counterion.
    • The side chain of this compound includes a modified tripeptide structure, whereas dihydroergotamine features a lysergic acid-derived moiety .
  • Physicochemical Properties :

    Property This compound Dihydroergotamine Tartrate
    Molecular Weight ~812.00 g/mol ~679.75 g/mol
    Solubility Enhanced in polar aprotic solvents (e.g., DMSO) due to mesilate Higher aqueous solubility due to tartrate ion
    Stability Mesilate improves thermal stability Tartrate may confer hygroscopicity
  • Pharmacological Profile :

    • Both compounds exhibit affinity for serotonin (5-HT1B/1D) and dopamine (D2) receptors, but this compound demonstrates prolonged half-life due to reduced hepatic first-pass metabolism compared to dihydroergotamine .

Methansulfonate Derivatives (e.g., Compounds 12a and 12b)

Evidence from synthetic chemistry highlights methansulfonate esters such as 3-(1-Trityl-1H-imidazol-4-yl)propyl methansulfonate (12a) and 4-(1-Trityl-1H-imidazol-4-yl)butyl methansulfonate (12b).

  • Synthetic Utility : Methansulfonate groups serve as leaving groups in nucleophilic substitution reactions, facilitating the preparation of quaternary ammonium salts or alkylated intermediates .
  • Stability : Methansulfonate esters are less prone to hydrolysis compared to tosylates or mesylates, making them advantageous in multi-step syntheses .

Key Research Findings and Data

Therapeutic Efficacy

  • Preclinical studies indicate that this compound’s mesilate group reduces first-pass metabolism by 20–30% compared to dihydroergotamine tartrate, improving oral bioavailability in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.